Tetraethylphosphonium tetrafluoroborate

Description

Contextualization of Phosphonium (B103445) Salts in Modern Chemical and Materials Science

Phosphonium salts represent a significant class of organic compounds characterized by a positively charged phosphorus cation, typically bonded to four organic residues. These salts, a subset of the broader category of ionic liquids (ILs), are gaining substantial attention in both academic and industrial research. researchgate.net Ionic liquids are salts with melting points below 100 °C, and their unique properties, such as negligible vapor pressure, high thermal and chemical stability, and structural tunability, make them promising for various applications. mdpi.commdpi.com

The versatility of phosphonium salts stems from the ability to modify the organic groups attached to the phosphorus atom, which allows for the fine-tuning of their physical and chemical properties. mdpi.com This "tunability" is a key advantage, enabling the design of task-specific ionic liquids for diverse functions. mdpi.com In the realm of chemical synthesis, phosphonium salts are widely recognized as highly efficient phase-transfer catalysts. alfachemic.com They facilitate reactions between reactants located in different immiscible phases, often leading to higher yields and milder reaction conditions. alfachemic.com Their applications in catalysis are extensive, including alkylation, amination, and cycloaddition reactions. alfachemic.com

In materials science, phosphonium salts are integral to the development of advanced materials. They serve as stabilizers for metal nanoparticles, preventing agglomeration and maintaining catalytic activity, which is crucial for applications like Suzuki and Sonogashira cross-coupling reactions. researchgate.netmdpi.com Furthermore, their inherent ionic conductivity and electrochemical stability have positioned them as important components in energy storage technologies, such as electrolytes for batteries. mdpi.comacs.org The development of polymer-supported phosphonium salts further enhances their utility by allowing for easy separation and recycling, aligning with the principles of green chemistry. alfachemic.com

Significance of Tetraethylphosphonium Tetrafluoroborate (B81430) in Emerging Technologies and Fundamental Research

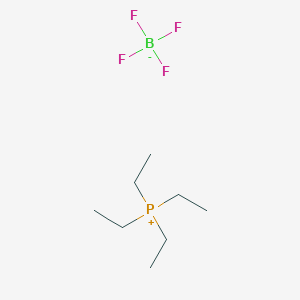

Tetraethylphosphonium tetrafluoroborate, with the chemical formula [P(C₂H₅)₄][BF₄], is a specific phosphonium salt that has demonstrated considerable importance in specialized areas of research and technology. As an ionic liquid, it combines the characteristic properties of phosphonium salts with the features imparted by the tetrafluoroborate anion. The tetrafluoroborate anion (BF₄⁻) is known for being a weakly coordinating anion, which contributes to the salt's stability and utility in electrochemical applications. wikipedia.org

Fundamental research into the properties of this compound reveals its potential as a component in advanced electrolyte systems. Its physical and chemical characteristics are central to its performance in these applications.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₂₀BF₄P |

| Molecular Weight | 234.03 g/mol nih.gov |

| Appearance | White to almost white powder or crystals tcichemicals.com |

| IUPAC Name | tetraethylphosphanium;tetrafluoroborate nih.gov |

This table presents key physical and chemical properties of this compound.

In the emerging field of energy storage, this compound has been investigated as a crucial additive in electrolytes for advanced battery systems. Research has shown its effectiveness in dual-ion batteries and super-capacitor batteries. For instance, its addition to electrolytes containing lithium salts like LiPF₆ has been found to significantly enhance performance.

One key application is in dual-ion batteries, where the addition of this compound to the electrolyte was found to suppress gas formation and greatly increase cycle stability and the reversibility of charge-discharge cycles. researchgate.net Similarly, in super-capacitor batteries using a LiMn₂O₄/activated carbon cathode and a Li₄Ti₅O₁₂ anode, the inclusion of this compound in the electrolyte improves high-voltage stability and conductivity. researchgate.net Research indicates that by providing more free ions, it increases the battery's capacity. researchgate.net A study found that an optimal molar ratio of this compound to LiPF₆ (4:1) resulted in a discharge capacity of 86.8 mAh/g and a capacity retention of 95.8% after 5,000 cycles at a 4C rate. researchgate.net

Table 2: Performance of Super-Capacitor Battery with this compound Additive

| Parameter | Value |

|---|---|

| Electrolyte System | Et₄NBF₄ and LiPF₆ in EC+DMC+EMC |

| Anode | Li₄Ti₅O₁₂ |

| Cathode | LiMn₂O₄/Activated Carbon (AC) |

| Optimal Mole Ratio (Et₄NBF₄:LiPF₆) | 4:1 |

| Discharge Capacity | 86.8 mAh/g |

| Capacity Retention (after 5,000 cycles) | 95.8% |

This table summarizes the electrochemical performance of a super-capacitor battery utilizing this compound as an electrolyte additive, based on published research findings. researchgate.net

These research findings underscore the significance of this compound. Its ability to improve the stability, conductivity, and longevity of high-performance energy storage devices highlights its role in advancing technologies that are critical for a more sustainable energy future.

Propriétés

IUPAC Name |

tetraethylphosphanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20P.BF4/c1-5-9(6-2,7-3)8-4;2-1(3,4)5/h5-8H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOQILLMTUOVXHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC[P+](CC)(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20BF4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584989 | |

| Record name | Tetraethylphosphanium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

665-49-6 | |

| Record name | Tetraethylphosphonium tetrafluoroborate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=665-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraethylphosphanium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethylphosphonium Tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Purification Methodologies for Tetraethylphosphonium Tetrafluoroborate

Established Synthetic Pathways for Tetraethylphosphonium Tetrafluoroborate (B81430)

The preparation of tetraethylphosphonium tetrafluoroborate can be achieved through several synthetic methodologies. The most prevalent of these is a two-step process involving the quaternization of a tertiary phosphine (B1218219) followed by an anion exchange reaction.

The most common and straightforward method for synthesizing this compound is through a two-step process. The first step involves the quaternization of triethylphosphine (B1216732) with an ethyl halide, typically ethyl bromide, to form tetraethylphosphonium bromide. This reaction is a classic example of a nucleophilic substitution (Sɴ2) reaction where the phosphorus atom of the triethylphosphine acts as the nucleophile. youtube.com The reaction is often carried out in a non-polar solvent like toluene (B28343) or benzene, and upon heating and subsequent cooling, the phosphonium (B103445) halide precipitates out. youtube.com

The second step is an anion exchange or metathesis reaction, where the bromide anion of the tetraethylphosphonium bromide is replaced by a tetrafluoroborate anion. This is typically achieved by reacting the tetraethylphosphonium halide with a tetrafluoroborate salt, such as sodium tetrafluoroborate (NaBF₄) or fluoroboric acid (HBF₄).

A representative procedure involves dissolving tetraethylphosphonium bromide in a suitable solvent, such as water or a lower alcohol, and adding an aqueous solution of a tetrafluoroborate salt. For instance, an aqueous solution of tetraethylammonium (B1195904) chloride can be treated with a sodium tetrafluoroborate solution at room temperature, leading to the precipitation of the less soluble tetraethylammonium tetrafluoroborate. chemicalbook.com A similar principle applies to the phosphonium analogue. The driving force for this reaction is the lower solubility of the this compound in the reaction medium compared to the starting materials and the halide salt byproduct (e.g., NaBr), which facilitates its isolation. A Chinese patent describes the synthesis of alkyl triphenylphosphonium tetrafluoroborates by reacting the corresponding phosphonium halide with an aqueous solution of sodium tetrafluoroborate, followed by recrystallization to obtain the final product in high yield. google.com

A general representation of the anion exchange reaction is as follows:

[Et₄P]Br + MBF₄ → [Et₄P][BF₄] + MBr (where M⁺ = Na⁺, K⁺, H⁺)

| Reactant 1 | Reactant 2 | Solvent | Product | Byproduct | Reference |

| Tetraethylphosphonium Bromide | Sodium Tetrafluoroborate | Water/Alcohol | This compound | Sodium Bromide | chemicalbook.comgoogle.com |

| Tetraethylphosphonium Bromide | Fluoroboric Acid | Water | This compound | Hydrobromic Acid | orgsyn.org |

While anion exchange is the most common route, alternative synthetic strategies exist. One such method involves the direct ethylation of triethylphosphine with an ethylating agent that already contains the tetrafluoroborate anion. For example, the reaction of triethylphosphine with an ethyl tetrafluoroborate species could, in principle, yield the desired product in a single step. However, the preparation and handling of such ethylating agents can be more complex than the two-step quaternization and anion exchange process.

Another approach could involve the use of electrodialysis. A patented method for preparing tetraethylammonium tetrafluoroborate utilizes electrodialysis technology, where tetraethylammonium halide and tetrafluoroboric acid aqueous solutions are introduced into separate chambers of an electrodialysis cell. Under a direct current electric field, the tetraethylammonium cations and tetrafluoroborate anions migrate through ion-exchange membranes into a common chamber to form the product. This method offers the potential for a continuous and high-purity synthesis process.

Advanced Purification Techniques for High-Purity this compound

Achieving high purity is crucial for many applications of this compound. Recrystallization is a fundamental and widely used technique for purifying the crude product obtained from synthesis. The choice of solvent system is critical for effective purification. For the analogous tetraethylammonium tetrafluoroborate, successful recrystallization has been reported using methanol-petroleum ether mixtures. orgsyn.org The crude salt is dissolved in a minimum amount of hot solvent in which it is highly soluble (e.g., methanol) and then a solvent in which it is poorly soluble (e.g., petroleum ether or diethyl ether) is added until turbidity is observed. Upon cooling, the purified product crystallizes out, leaving impurities in the mother liquor.

For the removal of specific impurities, other techniques can be employed. For instance, if the starting materials or reaction byproducts are colored, treatment with activated carbon can be effective in adsorbing these impurities. The crude product is dissolved in a suitable solvent, stirred with a small amount of activated carbon, and then filtered to remove the carbon before proceeding with recrystallization.

Solvent extraction can also be utilized as a purification step, particularly for removing unreacted starting materials or soluble byproducts. This is especially relevant in the context of ionic liquids, where partitioning between two immiscible liquid phases can be exploited.

Column chromatography is another powerful purification technique. While less common for bulk purification of simple salts, it can be employed for obtaining very high purity material. In reversed-phase chromatography, a nonpolar stationary phase is used with a polar mobile phase. For ionic compounds, ion-pair chromatography, a subset of reversed-phase chromatography, can be effective. Alternatively, normal-phase chromatography with a polar stationary phase like silica (B1680970) gel or alumina (B75360) could be used with a suitable eluent system to separate the desired product from impurities based on their polarity. orgsyn.orgorgsyn.org

| Purification Technique | Description | Target Impurities | Reference |

| Recrystallization | Dissolution in a hot solvent and subsequent crystallization upon cooling or addition of an anti-solvent. | Soluble organic and inorganic impurities. | orgsyn.org |

| Activated Carbon Treatment | Adsorption of impurities onto the surface of activated carbon. | Colored impurities, high molecular weight organic compounds. | General chemical practice |

| Solvent Extraction | Partitioning of the compound and impurities between two immiscible liquid phases. | Unreacted starting materials, soluble byproducts. | researchgate.net |

| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase. | Closely related impurities with different polarities. | orgsyn.orgorgsyn.org |

Control and Analysis of Halide Contamination in this compound Synthesis

A significant challenge in the synthesis of this compound via anion exchange from a halide precursor is the potential for residual halide contamination in the final product. Halide impurities can significantly impact the physicochemical properties and performance of the ionic liquid.

Control of halide contamination begins with the synthetic process. Driving the anion exchange reaction to completion is crucial. This can be achieved by using a slight excess of the tetrafluoroborate source and choosing a solvent system that maximizes the precipitation of the this compound while keeping the halide byproduct in solution. Thorough washing of the crude product with a solvent in which the halide byproduct is soluble but the desired product is not (e.g., cold water or alcohol) is also a critical step. chemicalbook.com

For the analysis of halide contamination, several methods are available. A simple qualitative test is the silver nitrate (B79036) test. Addition of a silver nitrate solution to an aqueous solution of the product will result in the formation of a silver halide precipitate if halide ions are present. However, this method is not quantitative and can be unreliable for determining low levels of contamination.

For accurate and quantitative analysis of halide impurities, ion chromatography (IC) is the method of choice. amazonaws.comnih.govacs.org This technique can separate and quantify different halide ions (e.g., chloride, bromide) in a single analysis. A common setup for halide analysis in ionic liquids involves an anion-exchange column with a conductivity detector. For example, a Dionex AS9-HC column with an eluent consisting of 20 mM NaOH and 10% (v/v) acetonitrile (B52724) has been successfully used for the determination of halide impurities in tetrafluoroborate-based ionic liquids. researchgate.net The detection limits for halides using this method are typically in the parts-per-million (ppm) range, providing a high degree of accuracy for quality control. researchgate.netacs.org

| Analytical Method | Principle | Detection Limit | Advantages | Disadvantages | Reference |

| Silver Nitrate Test | Precipitation of insoluble silver halides. | Qualitative | Simple, rapid. | Not quantitative, potential for false positives. | General chemical practice |

| Ion Chromatography (IC) | Separation of ions on an ion-exchange column followed by detection (e.g., conductivity). | ppm level | Quantitative, high sensitivity, can separate different halides. | Requires specialized instrumentation. | researchgate.netamazonaws.comnih.govacs.org |

Electrochemical Investigations of Tetraethylphosphonium Tetrafluoroborate

Tetraethylphosphonium Tetrafluoroborate (B81430) as Electrolyte in Supercapacitors

The choice of solvent significantly impacts the electrochemical performance of tetraethylphosphonium tetrafluoroborate electrolytes by altering properties such as ionic conductivity and viscosity.

Acetonitrile (B52724) (ACN): Acetonitrile is a widely used solvent due to its low viscosity, high polarity, and wide electrochemical window, which facilitates high ionic conductivity. researchgate.netmdpi.com Electrolytes using ACN, such as those with the related salt tetraethylammonium (B1195904) tetrafluoroborate, generally exhibit superior power characteristics and better performance at low temperatures compared to propylene (B89431) carbonate-based systems. researchgate.net The high conductivity and low viscosity of ACN-based solutions contribute to higher capacitance and more active electrolysis. koreascience.kr

Propionitrile (PN): Propionitrile is another solvent considered for high-voltage applications. It can be a beneficial component in electrolyte systems for energy storage devices like capacitors. rsc.org

Propylene Carbonate (PC): Propylene carbonate is a common organic solvent for supercapacitor electrolytes. osti.gov However, PC-based electrolytes tend to have higher viscosity and lower ionic conductivity compared to their acetonitrile counterparts, which can affect power performance, especially at lower temperatures. mdpi.com Despite this, the use of additives in PC-based electrolytes can help form a stable and compact solid electrolyte interphase (SEI) on electrode surfaces, which is crucial for stable long-term cycling. nih.govosf.io

Trimethyl Phosphate (B84403) (TMP): Trimethyl phosphate is investigated as a non-flammable solvent to improve the safety of energy storage devices. researchgate.netresearchgate.net While it can enhance safety, TMP can also have complex interactions within the electrolyte system, potentially affecting the charge-discharge performance. researchgate.netnih.gov Research shows that incorporating TMP can lead to the formation of a protective film on the electrode surface, preventing further electrolyte decomposition and widening the electrochemical stability window. researchgate.net

Table 1: Comparison of Solvent Effects on Electrolyte Performance

| Solvent | Key Advantages | Key Disadvantages | Impact on Performance |

|---|---|---|---|

| Acetonitrile (ACN) | Low viscosity, high ionic conductivity, wide electrochemical window. researchgate.netmdpi.com | Flammability, toxicity. researchgate.net | Enhances power density and low-temperature performance. researchgate.net |

| Propionitrile (PN) | Suitable for high-voltage applications. rsc.org | Data less common compared to ACN and PC. | Can be used to formulate electrolytes for high-voltage supercapacitors. |

| Propylene Carbonate (PC) | Good solvating ability, high boiling point. | Higher viscosity, lower conductivity than ACN. mdpi.com | Performance is more temperature-dependent; can form stable SEI layers with additives. nih.gov |

| Trimethyl Phosphate (TMP) | Non-flammable, enhances safety. researchgate.netresearchgate.net | Can decompose on graphite (B72142) anodes, potentially higher viscosity. researchgate.net | Can widen the electrochemical stability window by forming protective films. researchgate.net |

A wide electrochemical stability window (ESW) is crucial for achieving high operating voltages in supercapacitors, which in turn leads to higher energy densities. Phosphonium-based electrolytes are known for their potential to enable high-voltage operation. Studies on analogous phosphonium (B103445) salts have reported stable working voltages of 3.2 V to 3.5 V. researchgate.net For example, supercapacitors using tetramethylphosphonium tetrafluoroborate (TMPBF4) have demonstrated stable operation at 3.2 V. researchgate.netkorea.ac.kr The use of non-flammable solvents like trimethyl phosphate (TMP) can also help to widen the ESW by forming a passivating film on the electrode surface that prevents further electrolyte decomposition at high voltages. researchgate.net Ionic liquids containing tetracyanoborate anions have shown even wider electrochemical stability, with maximum operating voltages reaching 3.7 V. nih.gov This indicates a general trend where the choice of both cation and anion, as well as the solvent, plays a critical role in defining the operational voltage limits of the electrolyte.

Ionic transport in this compound electrolytes is governed by the movement of tetraethylphosphonium cations (Et₄P⁺) and tetrafluoroborate anions (BF₄⁻) through the solvent to the electrode surfaces. The efficiency of this transport is quantified by the ionic conductivity. The conductance is influenced by factors such as ion size, solvent viscosity, and ion-solvent interactions. rsc.orgnih.gov

The storage of energy in an EDLC occurs through the electrostatic adsorption of electrolyte ions onto the surface of the porous electrodes, forming an electric double-layer (EDL). The structure of this EDL is highly dependent on the properties of the ions and the solvent. ornl.govbohrium.com For large organic ions like tetraethylphosphonium, van der Waals interactions with the electrode surface are significant, leading to a high degree of contact adsorption. ornl.govbohrium.com

Molecular dynamics simulations reveal a well-organized EDL structure, with distinct layers of alternating cations and anions extending from the electrode surface into the bulk electrolyte. ornl.govbohrium.com The total capacitance of the supercapacitor is influenced not just by the size of the ions, but also by the degree of cation-anion interactions near the electrodes. researchgate.netkorea.ac.kr

At the electrode-electrolyte interface, both the tetraethylphosphonium cation and the tetrafluoroborate anion play active roles. Upon charging, counter-ions from the electrolyte accumulate at the oppositely charged electrode surface. For instance, at the negatively charged electrode (cathode), the tetraethylphosphonium cations (Et₄P⁺) are adsorbed, while at the positively charged electrode (anode), the tetrafluoroborate anions (BF₄⁻) are adsorbed.

Studies on similar systems have shown that the process is more complex than simple ion adsorption. There is significant contact adsorption, where the ions are in direct contact with the electrode surface, having shed part of their solvation shell. ornl.govbohrium.com This is facilitated by the large size and weak solvation of the organic ions. nih.govornl.gov Furthermore, near charged electrodes, the concentration of counter-ions can exceed what is needed to balance the electrode's charge, a phenomenon known as over-screening. ornl.govbohrium.com This leads to the formation of alternating layers of cations and anions near the interface, which is a departure from classical EDL models. ornl.gov The dynamic behavior at the interface also involves the exchange of ions between the EDL and the bulk electrolyte as the supercapacitor is charged and discharged.

Electric Double-Layer Structure Formation and Ion Adsorption in Supercapacitors with this compound Electrolytes

Role of Pore Size and Desolvation Effects on Charge Storage in Microporous Electrodes

The mechanism of charge storage in the micropores of carbon electrodes is intricately linked to the relationship between the size of the electrolyte ions and the dimensions of the pores. Research has shown that a significant increase in capacitance occurs when ions are confined in pores smaller than 1 nm, a dimension smaller than that of the fully solvated ions. rsc.org This phenomenon necessitates a re-evaluation of the traditional electric double-layer (EDL) models, suggesting that ions must shed some of their solvent molecules to enter these confined spaces. rsc.orgscispace.com This process is known as desolvation.

In-situ Nuclear Magnetic Resonance (NMR) and Electrochemical Quartz Crystal Microbalance (EQCM) studies using this compound in an acetonitrile solvent have provided direct molecular-level insights into this process. cam.ac.ukcore.ac.uk These investigations revealed that the adsorbed tetraethylphosphonium (PEt₄⁺) cations and tetrafluoroborate (BF₄⁻) anions are only partially solvated when confined within the carbon micropores. cam.ac.ukcore.ac.ukscience.govacs.org

The charge storage mechanism itself is complex and depends on the polarity of the electrode. rsc.org For a microporous carbon electrode in a [PEt₄]BF₄-based electrolyte, the charging processes differ:

At Positive Polarization: Charging predominantly occurs through an ion exchange mechanism, where cations initially in the pores are replaced by anions from the bulk electrolyte. cam.ac.ukcore.ac.uk

At Negative Polarization: The mechanism is dominated by the adsorption of cations from the electrolyte into the pores. cam.ac.ukcore.ac.uk

The interplay between pore size and the size of these partially desolvated ions is critical for maximizing capacitance. The highest charge storage is achieved when the pore dimensions are closely matched to the size of the ions, allowing for efficient packing and the formation of the EDL. rsc.org The self-diffusion of ions within the pores is also a key factor, with studies on [PEt₄]BF₄ showing a correlation between the diffusion coefficient of the cations and the total ion population within the pores. oup.comresearchgate.net

Comparative Studies with Other Onium Tetrafluoroborates as Electrolytes (e.g., Tetraethylammonium, Tetramethylphosphonium, Pyrrolidinium)

The performance of this compound ([PEt₄]BF₄) as an electrolyte is often benchmarked against other onium salts, particularly its ammonium (B1175870) analogue, tetraethylammonium tetrafluoroborate ([NEt₄]BF₄), as well as smaller phosphonium salts and cyclic pyrrolidinium-based salts. cam.ac.uk The choice of cation—be it phosphonium, ammonium, or pyrrolidinium—significantly influences the electrolyte's physical properties and, consequently, the supercapacitor's performance.

Key differences arise from the size, shape, and mobility of the cation. Generally, smaller ions are expected to lead to higher energy and power densities due to the formation of more compact solvation shells. acs.orgresearchgate.net However, studies comparing tetramethylphosphonium tetrafluoroborate (TMPBF₄) with 1,1-dimethylpyrrolidinium tetrafluoroborate (DMPBF₄) show that total capacitance is influenced not just by ion size but also by the degree of cation-anion interactions near the electrodes. acs.orgresearchgate.net At high current densities, the smaller TMPBF₄-based supercapacitor showed an 18% increase in capacitance relative to the DMPBF₄ system. researchgate.net

The following table provides a comparison of the properties of various onium tetrafluoroborate salts used in electrolytes.

| Property | Tetraethylphosphonium (PEt₄⁺) | Tetraethylammonium (NEt₄⁺) | Tetramethylphosphonium (PMe₄⁺) | N-Propyl-N-methyl-pyrrolidinium ([PMPY]⁺) |

| Cation Type | Quaternary Phosphonium | Quaternary Ammonium | Quaternary Phosphonium | Quaternary Pyrrolidinium |

| Ionic Conductivity | Generally high, comparable to ammonium analogues. | High; a standard for organic electrolytes (e.g., ~60 mS/cm in ACN). nih.gov | High; smaller cation size can enhance mobility. acs.org | Good; lower viscosity compared to some ammonium salts can improve conductivity. |

| Viscosity | Typically low in solvents like acetonitrile. | Low in acetonitrile, enabling good ion transport. | Lower than larger phosphonium salts. | Can be lower than linear quaternary ammonium salts, aiding performance. |

| Electrochemical Window | Wide, suitable for high-voltage supercapacitors. google.com | Wide, typically allowing operation up to ~2.7 V. | Wide, enabling high working voltages of 3.2 V or more. acs.orgresearchgate.net | Wide; enables operating voltages of 3.2 V. |

| Key Feature | Good thermal and chemical stability. | Widely used commercial standard. | Smaller size can lead to higher capacitance at high rates. researchgate.net | Cyclic structure can influence EDL formation and stability. |

This table is a qualitative comparison based on typical performance characteristics reported in the literature.

Phosphonium-based electrolytes are often considered for high-voltage applications alongside their ammonium counterparts. google.com The choice between them involves trade-offs in stability, conductivity, and cost. Pyrrolidinium-based salts, with their cyclic structure, offer another avenue for tuning electrolyte properties for enhanced performance and stability. researchgate.net

Long-Term Cycling Stability and Durability of this compound-Based Electrochemical Systems

Long-term cycling stability is a critical performance metric for supercapacitors, with a minimum of 10,000 cycles being a key criterion that distinguishes them from batteries. science.gov The durability of the electrochemical system is heavily dependent on the stability of both the electrode material and the electrolyte, as degradation of the electrolyte can lead to increased resistance and capacitance fade over time. researchgate.net

Phosphonium salts like [PEt₄]BF₄ are utilized in developing high-performance supercapacitors, which inherently requires excellent long-term stability. google.com While specific, extensive cycling data for supercapacitors using solely [PEt₄]BF₄ is not as widely published as for the commercial standard [NEt₄]BF₄, the performance of related phosphonium salts provides valuable insight. For instance, supercapacitors using the smaller tetramethylphosphonium tetrafluoroborate (TMPBF₄) salt have demonstrated remarkably long cycle life, maintaining high capacitance over 10,000 cycles at a high working voltage of 3.2 V. acs.orgresearchgate.net This suggests a high degree of electrochemical stability for the phosphonium cation and tetrafluoroborate anion combination.

Factors that contribute to the long-term stability of the system include:

Electrochemical Stability Window: A wide potential window for the electrolyte prevents its decomposition at the high operating voltages required for high energy density. scispace.com

Chemical Inertness: The electrolyte must not react chemically with the electrode materials or other cell components.

Formation of a Stable Interface: In some cases, minor, controlled decomposition of the electrolyte can form a stable protective layer on the electrode surface, preventing further, more aggressive degradation during prolonged cycling. researchgate.net

The pursuit of stable, high-voltage electrolytes is ongoing, with binary solvent systems and additives being explored to enhance cycling stability beyond what is achievable with single-solvent electrolytes. researchgate.net

Low-Temperature Electrochemical Performance and Temperature Range of Operation

The operational temperature range is a crucial parameter for supercapacitors, especially for applications in aerospace, automotive, and outdoor electronics that experience extreme temperature variations. science.gov Organic electrolytes generally offer a wider operating temperature range than aqueous systems. frontiersin.org However, at low temperatures (e.g., below -30 °C), their performance can be hindered by a sharp increase in viscosity and a corresponding decrease in ionic conductivity, which limits power density. science.gov

Research efforts are focused on extending the low-temperature operational limit of supercapacitors. science.gov Recent studies highlight the implementation of phosphonium salts specifically for creating high-performance supercapacitors that function from room temperature down to ultra-low temperatures. google.com This indicates that electrolytes based on salts like this compound are candidates for wide-temperature applications.

The performance of a triethylammonium (B8662869) tetrafluoroborate based ionic liquid, a related ammonium salt, was tested over a range of -40 °C to 80 °C. It demonstrated better energy storage performance at -40 °C compared to other commercial ionic liquids, showcasing the potential of tetrafluoroborate salts for low-temperature operation. researchgate.net Similarly, studies on tetraethylammonium tetrafluoroborate ([NEt₄]BF₄) at cryogenic temperatures (-196 °C) showed only a minor decrease in capacitance, suggesting the inherent robustness of the tetrafluoroborate anion and the onium cation structure at very low temperatures. oup.com

The development of optimized electrolyte mixtures, potentially blending solvents or using additives, is a key strategy to boost low-temperature performance by maintaining sufficient ionic conductivity and preventing the electrolyte from freezing. google.com

Theoretical and Computational Studies on Tetraethylphosphonium Tetrafluoroborate

Density Functional Theory (DFT) Investigations of Tetraethylphosphonium Tetrafluoroborate (B81430) Systems

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netresearchgate.net It is a valuable tool for understanding the fundamental properties of electrolyte components like tetraethylphosphonium tetrafluoroborate.

DFT calculations allow for the detailed analysis of the electronic structure of the tetraethylphosphonium cation ([TEP]⁺) and the tetrafluoroborate anion ([BF₄]⁻), as well as the complexes they form. These calculations can determine the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the nature of the chemical bonds within the ions. arxiv.org

The electronic structure of the [TEP]⁺ cation is characterized by the central phosphorus atom bonded to four ethyl groups. The positive charge is primarily localized on the phosphorus atom. For the [BF₄]⁻ anion, the negative charge is distributed among the fluorine atoms surrounding the central boron atom. DFT calculations can provide precise values for atomic charges and bond orders, offering insights into the reactivity and stability of these ions.

Energetic calculations using DFT are essential for determining the stability of various ion-pair configurations and solvent-ion complexes. By comparing the energies of different geometric arrangements, the most stable structures can be identified. This information is critical for understanding how the ions interact with each other and with solvent molecules in an electrolyte solution. For instance, quantum chemical estimations can establish which solvate complexes make the most significant contribution to the electrochemical stability of the electrolyte system. researchgate.net

Table 1: Illustrative Data from DFT Calculations on a Model Phosphonium-Based System

| Parameter | Value | Significance |

| HOMO-LUMO Gap | 4.5 eV | Indicates electrochemical stability |

| P-C Bond Length | 1.85 Å | Reflects the strength of the cation's structure |

| B-F Bond Length | 1.40 Å | Relates to the stability of the anion |

| Ion Pair Binding Energy | -85 kcal/mol | Strength of interaction between cation and anion |

Note: The data in this table is illustrative and based on typical values for similar phosphonium-based ionic liquids. Specific values for this compound would require dedicated DFT studies.

The presence of impurities, such as water, can introduce stronger hydrogen bonds, which may significantly impact the electrolyte's properties. DFT calculations can model these interactions and predict their effect on the electrochemical stability window and ionic conductivity. researchgate.net For example, studies on similar systems have shown that hydrogen bonding can play a crucial role in the mechanisms that affect the electrolyte's voltage window and its performance at different temperatures. researchgate.net The formation of hydrogen bonds between ions and solvent molecules can also be critical.

Molecular Dynamics (MD) Simulations of this compound Solutions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. This technique allows for the investigation of the dynamic properties of electrolyte solutions over time, providing insights that are complementary to the static picture offered by DFT.

MD simulations are particularly useful for studying the solvation of the [TEP]⁺ and [BF₄]⁻ ions in a solvent, such as acetonitrile (B52724) (ACN). These simulations can reveal the structure of the solvation shells around each ion, showing the number and orientation of solvent molecules. Studies on the analogous tetraethylammonium (B1195904) tetrafluoroborate (TEABF₄) in ACN have shown that the OPLS-AA force field can accurately describe the interactions between the ions and the solvent molecules. rsc.orgresearchgate.net

The diffusion coefficients of the [TEP]⁺ and [BF₄]⁻ ions are key parameters that determine the ionic conductivity of the electrolyte. MD simulations can calculate these diffusion coefficients by analyzing the mean square displacement of the ions over time. researchgate.net For the similar TEABF₄/ACN system, MD simulations have been used to explore the detailed diffusion mechanisms at different molar concentrations. rsc.orgresearchgate.net

These simulations can elucidate how factors like ion size, ion association, and solution viscosity affect the mobility of the ions. The movement of ions can occur through hopping mechanisms, where an ion jumps from one location to another, or through a slower, continuous oscillation. researchgate.net By correlating these microscopic diffusion mechanisms with macroscopic properties like ionic conductivity, MD simulations provide a powerful tool for understanding and optimizing electrolyte performance. rsc.org

Table 2: Representative Diffusion Data from MD Simulations of a 1M TEABF₄ in Acetonitrile Solution

| Ion | Diffusion Coefficient (x 10⁻⁵ cm²/s) | Method of Determination |

| Tetraethylammonium (TEA⁺) | 1.25 | Mean Square Displacement from MD |

| Tetrafluoroborate (BF₄⁻) | 1.50 | Mean Square Displacement from MD |

| Acetonitrile (ACN) | 2.50 | Mean Square Displacement from MD |

Note: This data is for the analogous tetraethylammonium tetrafluoroborate system and serves as a reasonable estimate for the behavior of the tetraethylphosphonium system. rsc.orgresearchgate.net

Predictive Modeling of Electrochemical Performance Using Computational Methods

Computational methods, integrating both DFT and MD, are increasingly used to predict the electrochemical performance of electrolytes. This predictive modeling can accelerate the discovery and design of new electrolyte materials for applications like high-voltage supercapacitors.

By combining quantum chemical calculations of redox potentials with MD simulations of the electrolyte structure at electrode interfaces, it is possible to estimate the electrochemical stability window (ESW) of an electrolyte. researchgate.net The oxidation and reduction potentials of the individual ions and solvent molecules can be calculated using DFT. MD simulations can then model the composition of the electrical double layer at different applied potentials, revealing which species are present at the electrode surface and are most likely to undergo electrochemical reactions.

This integrated approach allows for the screening of different electrolyte formulations and the identification of those with the most promising properties, such as high voltage stability and good ionic conductivity. For instance, computational studies can help determine the optimal concentration of this compound in a given solvent to balance ionic conductivity and capacitance, thereby enhancing supercapacitor performance. rsc.org

Degradation Mechanisms and Stability of Tetraethylphosphonium Tetrafluoroborate

Thermal Stability and Decomposition Pathways of Tetraethylphosphonium Tetrafluoroborate (B81430)

The thermal stability of phosphonium (B103445) salts is a critical factor for their application at elevated temperatures. While specific data for tetraethylphosphonium tetrafluoroborate is not abundant, the decomposition behavior of structurally similar quaternary ammonium (B1175870) and phosphonium salts provides significant insight. The thermal stabilities of related tetra-n-butyl ammonium salts were found to be in the order of TBAP < TBAHFP < TBATFB, indicating a relatively high thermal stability for the tetrafluoroborate anion compared to perchlorate (B79767) and hexafluorophosphate (B91526) in that specific system. researchgate.net

For analogous tetra-alkyl ammonium tetrafluoroborate compounds, two primary decomposition pathways are generally observed: Hofmann elimination and nucleophilic substitution (SN2) reactions. researchgate.net In the context of this compound, these pathways would theoretically proceed as follows:

Hofmann Elimination: This pathway involves the abstraction of a beta-hydrogen by the tetrafluoroborate anion (acting as a base), leading to the formation of an alkene (ethylene), a tertiary phosphine (B1218219) (triethylphosphine), and tetrafluoroboric acid. The tetrafluoroboric acid is unstable and can further decompose.

Nucleophilic Substitution (SN2): In this pathway, the fluoride (B91410) ion from the tetrafluoroborate anion acts as a nucleophile, attacking one of the ethyl groups on the phosphonium cation. This results in the formation of ethyl fluoride and triethylphosphine (B1216732).

| Decomposition Pathway | Predicted Products from [P(C₂H₅)₄][BF₄] | Reference Mechanism |

|---|---|---|

| Hofmann Elimination | Triethylphosphine, Ethylene, Tetrafluoroboric acid (HBF₄) | Observed in similar quaternary ammonium salts. researchgate.net |

| Nucleophilic Substitution (SN2) | Triethylphosphine, Ethyl fluoride | Common pathway for quaternary ammonium compounds. researchgate.net |

| Anion Decomposition | Boron trifluoride (BF₃), Fluoride species | Observed in salts like LiBF₄. wikipedia.org |

Electrochemical Degradation Phenomena in this compound Systems

When used as an electrolyte in devices like supercapacitors or batteries, this compound is subject to electrochemical degradation. This degradation is primarily dictated by the electrochemical stability window (ESW) of the electrolyte. Outside of this voltage range, the electrolyte components—both the tetraethylphosphonium cation ([P(C₂H₅)₄]⁺) and the tetrafluoroborate anion ([BF₄]⁻)—can be oxidized or reduced at the electrode surfaces.

Studies on similar electrolytes, such as tetraethylammonium (B1195904) tetrafluoroborate (TEABF₄), show that the electrochemical window is a critical parameter. koreascience.kr Exceeding the potential window leads to electrolysis of the electrolyte, often manifesting as gas evolution and a decrease in performance. koreascience.krresearchgate.net For instance, research on trimethylammonium tetrafluoroborate (TriMA BF₄) showed that operating at a voltage that minimizes the rate of decomposition is crucial for cycle life. koreascience.kr

The degradation can involve:

Reductive Decomposition: At the negative electrode (anode), the tetraethylphosphonium cation can be reduced. This process can be complex, potentially leading to the formation of triethylphosphine and various hydrocarbon radicals or gases.

Oxidative Decomposition: At the positive electrode (cathode), the tetrafluoroborate anion can be oxidized. This can lead to the breakdown of the anion, potentially forming reactive species and gases like boron trifluoride. The solvent, if any, also plays a major role in the oxidative stability.

The formation of a stable solid electrolyte interphase (SEI) on the electrode surface can mitigate some of these degradation reactions, but the intrinsic stability of the ions remains a limiting factor. researchgate.net

Influence of Contaminants (e.g., Water) on this compound Stability

The presence of contaminants, particularly water, can significantly compromise the stability of this compound. The primary mechanism of degradation in the presence of water is the hydrolysis of the tetrafluoroborate anion. researchgate.netwikipedia.org

The [BF₄]⁻ anion is known to be susceptible to hydrolysis, a reaction that breaks it down into boric acid (H₃BO₃) and hydrofluoric acid (HF). researchgate.netelsevierpure.com This reaction is often accelerated under acidic conditions and at higher temperatures. researchgate.netresearchgate.net

The reaction can be summarized as: [BF₄]⁻ + 3H₂O ⇌ B(OH)₃ + 3HF + F⁻

The hydrofluoric acid produced is highly corrosive and can attack electrode materials and other components within an electrochemical cell, leading to rapid device failure. While LiBF₄ is noted to have better moisture tolerance than the more common LiPF₆, it is still susceptible to this hydrolysis pathway. wikipedia.org This inherent sensitivity to water necessitates stringent control over moisture content during the synthesis, storage, and application of this compound, especially in electrochemical systems where longevity is required. Research indicates that tetrafluoroborates in aqueous environments are subject to hydrolysis, which can release toxic HF gas. researchgate.net

Strategies for Enhancing the Stability of this compound

Several strategies can be employed to enhance the stability of systems utilizing this compound, primarily focusing on mitigating the degradation pathways discussed above.

Use of Additives: Incorporating specific additives into the electrolyte formulation is a common and effective strategy.

SEI-Forming Additives: Additives that help form a more robust and stable solid electrolyte interphase (SEI) on the electrodes can act as a physical barrier, preventing direct contact between the electrolyte and the electrode surface outside the desired potential. This can suppress the reductive and oxidative decomposition of the electrolyte ions. researchgate.net

Moisture Scavengers: In applications sensitive to water, adding compounds that can chemically bind with trace amounts of water can prevent the hydrolysis of the [BF₄]⁻ anion.

Structural Modification: Modifying the cation or anion structure can intrinsically improve stability. While this involves creating a different compound, the principles guide the development of more robust ionic liquids. For example, the use of the morpholinium cation in Morpholinium tetrafluoroborate (MOT) as an additive has been shown to passivate defects and improve the stability of perovskite films. mdpi.com

System Operating Conditions:

Voltage Control: Strictly limiting the operating voltage of an electrochemical device to within the electrolyte's stability window is the most direct way to prevent electrochemical degradation. koreascience.kr

Temperature Management: Since thermal decomposition and hydrolysis rates are temperature-dependent, maintaining a controlled operating temperature can significantly extend the lifetime of the material. researchgate.net

| Strategy | Mechanism of Enhancement | Example/Rationale |

|---|---|---|

| Electrolyte Additives | Forms a stable protective layer (SEI) on electrodes, scavenges water, or suppresses gas formation. | Additives can improve the interface stability between the electrode and electrolyte. researchgate.net |

| Voltage Control | Prevents electrochemical reduction or oxidation of the ions. | Operating within the electrochemical stability window is critical for longevity. koreascience.kr |

| Moisture Control | Prevents hydrolysis of the [BF₄]⁻ anion. | The [BF₄]⁻ anion is susceptible to hydrolysis, which produces corrosive HF. researchgate.net |

| Temperature Management | Reduces the rate of thermal decomposition and detrimental side reactions. | Decomposition and hydrolysis are often accelerated at higher temperatures. researchgate.netresearchgate.net |

Advanced Spectroscopic and Analytical Techniques for Tetraethylphosphonium Tetrafluoroborate Research

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy for Electrolyte Characterization

In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that offers a molecular-level view of the electrochemical processes occurring within a working device. scispace.comresearchgate.net It is particularly adept at quantifying the populations of different ionic species and tracking their movement and interactions at the electrode-electrolyte interface. scispace.comlancs.ac.uk

Recent research on supercapacitors utilizing a tetraethylphosphonium tetrafluoroborate (B81430) electrolyte in acetonitrile (B52724) has demonstrated the unique capabilities of in situ NMR. scispace.comresearchgate.net By monitoring the NMR signals of specific nuclei within the [TEAP]⁺ cation and [BF4]⁻ anion, scientists can directly observe the changes in ion concentration within the porous carbon electrodes during charging and discharging cycles. scispace.comresearchgate.net

Detailed Research Findings:

A key finding from in situ NMR studies is the revelation of distinct charge storage mechanisms at the positive and negative electrodes. scispace.comresearchgate.net For the positive electrode, the charging process is dominated by the exchange of cations for anions within the electrode pores. scispace.com Conversely, at the negative electrode, the charging mechanism is primarily driven by the adsorption of cations. scispace.com This nuanced understanding of the charge storage process is critical for the rational design of improved supercapacitor materials.

Furthermore, in situ NMR can distinguish between ions that are adsorbed within the electrode pores ("in-pore") and those in the bulk electrolyte. lancs.ac.uk The chemical shifts of the in-pore species are sensitive to the applied potential, providing insights into the local chemical environment and the reorganization of ions within the electric double layer. lancs.ac.uk

Below is a table summarizing the observed charge storage mechanisms in a tetraethylphosphonium tetrafluoroborate-based supercapacitor as determined by in situ NMR spectroscopy.

| Electrode Polarization | Primary Charging Mechanism | In Situ NMR Observation |

| Positive | Anion Adsorption / Cation Desorption | Increase in anion signal intensity within the electrode pores. scispace.com |

| Negative | Cation Adsorption | Predominant increase in cation signal intensity within the electrode pores. scispace.com |

Electrochemical Quartz Crystal Microbalance (EQCM) for Interfacial Studies

The Electrochemical Quartz Crystal Microbalance (EQCM) is a highly sensitive technique that measures minute mass changes on an electrode surface in real-time. uci.eduwikipedia.org This is achieved by monitoring the resonant frequency of a quartz crystal oscillator, where one of the electrodes serves as the working electrode in an electrochemical cell. wikipedia.org EQCM is invaluable for studying adsorption/desorption processes, the formation of interfacial films, and the solvation state of ions at the electrode-electrolyte interface. uci.edu

In the context of this compound electrolytes, EQCM provides complementary information to in situ NMR. scispace.com While NMR quantifies the number of ions, EQCM can provide insights into the mass of the adsorbed species, which includes any associated solvent molecules. scispace.com

Detailed Research Findings:

Studies combining in situ NMR and EQCM have provided a more complete picture of the electric double layer in supercapacitors with [TEAP][BF4] electrolytes. scispace.com The EQCM data supports the findings of NMR regarding the different charging mechanisms at the positive and negative electrodes. scispace.com

The following table illustrates the type of data obtained from EQCM measurements and its interpretation in the study of this compound electrolytes.

| Electrode Process | EQCM Frequency Change | Interpretation |

| Cation Adsorption | Decrease | Increase in mass on the electrode surface due to the influx of [TEAP]⁺ ions and associated solvent molecules. |

| Anion Adsorption | Decrease | Increase in mass on the electrode surface due to the influx of [BF4]⁻ ions and associated solvent molecules. |

| Ion Desorption | Increase | Decrease in mass on the electrode surface as ions are expelled from the pores. |

Future Perspectives and Emerging Research Directions for Tetraethylphosphonium Tetrafluoroborate

Integration into Next-Generation Energy Storage Devices Beyond Supercapacitors

While established in supercapacitors, the future for Tetraethylphosphonium tetrafluoroborate (B81430) includes a significant role in next-generation batteries. Its inherent properties, such as thermal stability and a wide electrochemical window, make it a candidate for safer and more durable energy storage systems. Research is pivoting towards its use as a key electrolyte component in various battery chemistries.

For instance, the related compound tetraethylammonium (B1195904) tetrafluoroborate (TEABF₄) has been investigated as an additive in lithium-ion batteries. researchgate.net Studies have shown that adding TEABF₄ to the electrolyte can reduce the impedance at the graphite (B72142)/electrolyte interface, leading to improved rate capability and cycle stability in LiFePO₄/graphite cells. researchgate.net In dual-ion batteries, which represent an emerging technology, TEABF₄ additives have been shown to suppress gas formation and significantly enhance the reversibility and cycle stability of charge-discharge processes. researchgate.net

These findings for the ammonium-based analogue suggest a promising path for tetraethylphosphonium tetrafluoroborate. The tetrafluoroborate (BF₄⁻) anion is known to contribute to stable interface film formation on both anodes and cathodes. researchgate.netpoworks.com This is crucial for high-voltage applications where electrolyte decomposition is a major failure mechanism. The use of lithium tetrafluoroborate (LiBF₄) as an electrolyte salt or additive has demonstrated improved thermal stability and moisture tolerance compared to the more common LiPF₆, although it can present lower ionic conductivity. researchgate.netpoworks.comwikipedia.org The larger tetraethylphosphonium cation could influence ion transport and interfacial characteristics, potentially offering a unique balance of safety, stability, and performance in future lithium-ion, sodium-ion, and solid-state batteries.

Table 1: Potential Roles of this compound in Next-Gen Batteries

| Battery Type | Potential Role of this compound | Anticipated Benefits |

|---|---|---|

| Lithium-Ion Batteries | Electrolyte additive or co-solvent | Enhanced thermal stability, improved cycle life, formation of stable electrode-electrolyte interfaces. researchgate.netresearchgate.net |

| Dual-Ion Batteries | Primary electrolyte salt or additive | Suppression of gas evolution, increased charge/discharge reversibility, improved cycle stability. researchgate.net |

| Solid-State Batteries | Component in composite or polymer electrolytes | Increased safety by replacing flammable organic solvents, wide electrochemical window. chemicalbook.com |

Exploration of Novel Applications in Catalysis and Materials Science

The distinct properties of phosphonium (B103445) ionic liquids are paving the way for their use in catalysis and advanced materials synthesis. Their role often extends beyond being a simple solvent to actively participating in or directing chemical transformations.

In catalysis, functionalized phosphonium ionic liquids have been successfully used to stabilize palladium nanoparticles. tandfonline.com These nanoparticle-ionic liquid systems have shown moderate activity as catalysts in Suzuki cross-coupling reactions, a vital tool in pharmaceutical and materials chemistry. tandfonline.com Furthermore, the tetrafluoroborate anion itself is part of catalytically active species; for example, zinc tetrafluoroborate is an efficient catalyst for epoxide ring-opening reactions. researchgate.net This suggests that this compound could serve as a dual-function medium, where the cation stabilizes a catalyst and the anion contributes to the catalytic activity.

In materials science, the compound is a candidate for creating novel polymers and composites. Phosphorus-containing polymers are being developed for a range of applications, from biomaterials to flame retardants. nih.govnih.gov Ionic liquids can act as effective media for polymer synthesis, including in-situ polymerization for creating nanocomposites. mdpi.com Research into the synthesis of polyacrylates functionalized with phosphonic acid groups for potential use as proton-conducting materials highlights the growing interest in phosphorus-containing polymers for advanced applications like fuel cells. researchgate.net The use of this compound as a solvent or template in such polymerizations could influence the final material's structure and properties.

Green Chemistry Aspects and Sustainable Synthesis of this compound

The principles of green chemistry are increasingly influencing the lifecycle of chemicals, from their synthesis to their end-of-life. chemijournal.com For this compound, this involves developing more sustainable production routes and understanding its environmental impact.

Conventional synthesis of phosphonium salts can be energy-intensive. rsc.org A key area of research is the development of greener synthesis methods. For example, flow chemistry offers a promising alternative to traditional batch processes for producing tetrafluoroborate salts. A flow synthesis for aryldiazonium tetrafluoroborates was shown to be rapid and high-yielding, minimizing waste and improving safety by handling unstable intermediates in-situ. researchgate.net Applying similar continuous-flow principles to the synthesis of this compound could significantly reduce its environmental footprint.

However, a major challenge from a green chemistry perspective is biodegradability. Studies on a range of phosphonium ionic liquids have shown that simple tetraalkylphosphonium cations exhibit relatively low levels of biodegradability. rsc.orgresearchgate.net This persistence in the environment is a significant concern. Future research will likely focus on designing "task-specific" ionic liquids where functional groups that promote biodegradation, such as esters or ethers, are incorporated into the cation's structure without compromising its performance characteristics. rsc.orgresearchgate.net

Challenges and Opportunities in this compound Research and Development

The path to broader industrial adoption of this compound is marked by both significant challenges and compelling opportunities.

Challenges:

Cost and Scalability: The industrial-scale production of high-purity phosphonium ionic liquids can be more complex and costly compared to conventional organic solvents, which may limit their application in cost-sensitive industries. rsc.org

Biodegradability and Toxicity: As discussed, the low biodegradability of simple tetraalkylphosphonium salts is a significant environmental drawback. rsc.orgresearchgate.net Comprehensive toxicological data is also needed to ensure safe handling and disposal.

Performance Trade-offs: In applications like batteries, there can be trade-offs. For example, while offering high thermal stability, electrolytes based on the tetrafluoroborate anion may exhibit lower ionic conductivity compared to alternatives like those using the hexafluorophosphate (B91526) (PF₆⁻) anion. wikipedia.org

Opportunities:

Enhanced Safety and Stability: The high thermal and chemical stability of phosphonium ionic liquids is a major advantage, particularly for applications like batteries where safety is paramount. chemijournal.comrsc.orgsamaterials.com

Versatility in Applications: The compound's potential use spans multiple high-value fields, from next-generation energy storage to specialized catalysis and the synthesis of advanced functional materials. researchgate.netresearchgate.nettandfonline.com

Tunability: Ionic liquids are often called "designer solvents" because their properties can be fine-tuned by modifying the cation or anion. This allows for the development of task-specific materials, such as creating derivatives with enhanced biodegradability or specific catalytic activity. tandfonline.comrsc.org

Enabling New Technologies: The unique properties of this compound could be an enabling factor for emerging technologies. For example, its stability may be crucial for the development of high-voltage battery chemistries that are not feasible with current electrolyte systems. researchgate.netpoworks.com

Table 2: Summary of Challenges and Opportunities

| Aspect | Detailed Challenge/Opportunity |

|---|---|

| Challenge | High manufacturing cost and complexity for large-scale production. rsc.org |

| Challenge | Low biodegradability and potential environmental persistence. rsc.orgresearchgate.net |

| Challenge | Potential for lower ionic conductivity compared to some established electrolyte salts. wikipedia.org |

| Opportunity | Superior thermal and chemical stability enhances safety in high-performance applications. chemijournal.comrsc.org |

| Opportunity | Wide-ranging potential applications in energy, catalysis, and materials science. researchgate.nettandfonline.commdpi.com |

| Opportunity | Properties can be tailored by modifying the ionic structure for specific tasks. rsc.org |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Tetraethylphosphonium tetrafluoroborate ([P(C₂H₅)₄][BF₄]), and how can purity be validated?

- Methodological Answer : Synthesis typically involves anion exchange reactions, such as treating tetraethylphosphonium halides with silver tetrafluoroborate (AgBF₄) in anhydrous solvents like acetonitrile or dichloromethane. Post-reaction, filtration removes AgCl precipitates, followed by solvent evaporation under reduced pressure. Purity is assessed via:

- ¹H, ¹⁹F, and ³¹P NMR spectroscopy to confirm cation/anion integrity and absence of halide residues .

- Mass spectrometry (MS) for molecular weight verification.

- Elemental analysis to validate stoichiometry .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- ³¹P NMR : A singlet near δ +35 ppm confirms the tetraethylphosphonium cation .

- ¹⁹F NMR : A sharp peak at δ -148 to -152 ppm corresponds to BF₄⁻ .

- FT-IR : B-F stretching vibrations (~1,080 cm⁻¹) and P-C bands (~720 cm⁻¹) .

- Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition onset ~300°C) .

Q. What are the primary research applications of this compound?

- Electrochemical Supercapacitors : Acts as an electrolyte salt in acetonitrile or propylene carbonate, offering wide electrochemical windows (up to 3 V) and high ionic conductivity. Its asymmetric cation structure reduces lattice energy, enhancing solubility compared to symmetric analogs (e.g., tetraethylammonium BF₄) .

- Ion Dynamics Studies : Used in in situ NMR and electrochemical quartz crystal microbalance (EQCM) experiments to probe ion adsorption/desorption in nanoporous carbon electrodes .

Advanced Research Questions

Q. How do ionic size and solvation dynamics of [P(C₂H₅)₄]⁺ influence supercapacitor performance?

- Experimental Insights :

- Ion Sizing : The tetraethylphosphonium cation (ionic radius ~0.45 nm) pairs with BF₄⁻ (radius ~0.23 nm), creating a solvated ion diameter of ~1.3 nm in acetonitrile. This size matches optimally with activated carbon pores (~0.9–2 nm), maximizing capacitance .

- Pulsed-Field Gradient (PFG) NMR : Quantifies diffusion coefficients, revealing slower cation mobility compared to anions due to larger size .

- Comparative Data :

| Salt | Conductivity (mS/cm) | Capacitance (F/g) |

|---|---|---|

| [P(C₂H₅)₄][BF₄] | 45–60 | 120–140 |

| [EMIM][BF₄] (ionic liquid) | 10–15 | 90–110 |

| Data from supercapacitor studies using YP-50F carbon electrodes . |

Q. How can researchers resolve discrepancies in reported solubility data for [P(C₂H₅)₄][BF₄]?

- Challenges : Discrepancies arise from:

- Hygroscopicity : Absorbed water reduces solubility in organic solvents. Use Karl Fischer titration to ensure solvent dryness (<5 ppm H₂O) .

- Temperature Dependence : Solubility in acetonitrile increases from 1.2 M at 20°C to 1.8 M at 40°C. Standardize measurement protocols .

- Validation : Cross-check with gravimetric analysis after controlled evaporation .

Q. What in situ techniques elucidate ion dynamics of [P(C₂H₅)₄][BF₄] in supercapacitors?

- Methodologies :

- In Situ ³¹P/¹⁹F NMR : Resolves "in-pore" (broadened signals) vs. "ex-pore" (sharp peaks) ion populations in carbon electrodes .

- Electrochemical Quartz Crystal Microbalance (EQCM) : Measures mass changes during charging, showing anion-dominated adsorption at positive potentials .

- Key Finding : At 1.5 V, BF₄⁻ contributes ~70% of charge storage in sub-2 nm pores due to faster mobility .

Q. How does the asymmetric structure of [P(C₂H₅)₄]⁺ affect electrolyte properties?

- Structural Impact :

- Lower Melting Point : -45°C vs. -15°C for symmetric [N(C₂H₅)₄][BF₄], enabling sub-ambient operation .

- Enhanced Conductivity : Reduced cation-anion interaction due to asymmetric charge distribution improves ionic mobility (e.g., 60 mS/cm in acetonitrile vs. 40 mS/cm for [N(C₂H₅)₄][BF₄]) .

Data Contradiction Analysis

- Solubility vs. Conductivity : While [P(C₂H₅)₄][BF₄] has higher solubility than ionic liquids, its conductivity is lower than smaller cations (e.g., Li⁺). This trade-off necessitates optimization for specific applications .

- Pore Size Matching : Some studies report maximum capacitance at 0.9 nm pores , while others suggest 1.2 nm . This discrepancy may arise from differences in carbon surface chemistry or ion solvation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.